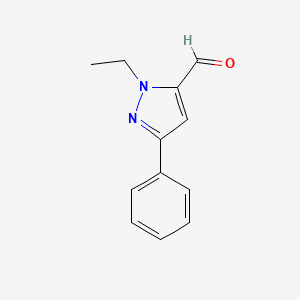
2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as 2CP-PIP-TDO, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. It is a unique molecule, possessing both a cyclopropyl and piperidin-4-yl group, and is able to interact with a wide range of biological systems.
Scientific Research Applications
Novel Scaffolds and Surfactants Synthesis
A study by Abdelmajeid, Amine, and Hassan (2017) focused on synthesizing a series of novel scaffolds, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, based on thiadiazole derivatives. These compounds were derived from stearic acid and exhibited significant antimicrobial activities against various bacterial and fungal strains. Additionally, nonionic surfactants were synthesized from these compounds, showing promising physico-chemical, surface properties, and biodegradability, indicating their potential use in various industrial applications (Abdelmajeid, Amine, & Hassan, 2017).
Antimicrobial and Anti-inflammatory Activities
In another research, Kumar and Panwar (2015) synthesized a range of bis-heterocyclic derivatives incorporating thiadiazole moieties and evaluated their antimicrobial, anti-inflammatory, and analgesic properties. The study highlighted the compound 5f, with a 3-chlorophenyl substitution, as exhibiting potent antimicrobial activity against a broad spectrum of microbes. Another compound, 5g, with a 4-hydroxy-3-methoxy phenyl substitution, showed significant anti-inflammatory and analgesic activities, suggesting the potential therapeutic applications of these derivatives (Kumar & Panwar, 2015).
Crystal Structure and Molecular Studies
The crystal structure and molecular studies of thiadiazolidine derivatives, such as the one conducted by Thimmegowda et al. (2009), provide valuable insights into the structural characteristics of these compounds. Such studies are essential for understanding the molecular interactions and potential biological activities of these derivatives. The crystallographic analysis of a related compound, "7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one," revealed intermolecular hydrogen bonds and a chair conformation of the 2-piperidin-1-yl-ethyl ring, aiding in the structural characterization and biological study of these molecules (Thimmegowda et al., 2009).
properties
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15)12(9-1-2-9)7-8-13(16)10-3-5-11-6-4-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGVHWMZMAHWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(S2(=O)=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



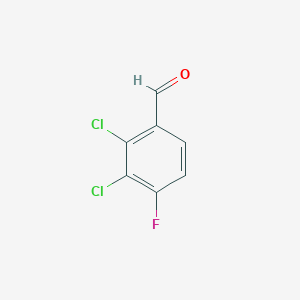
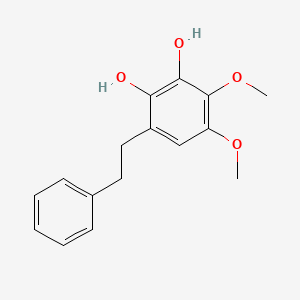

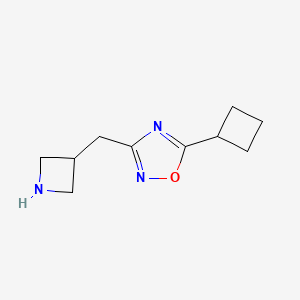
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
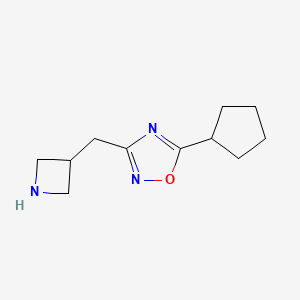
![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
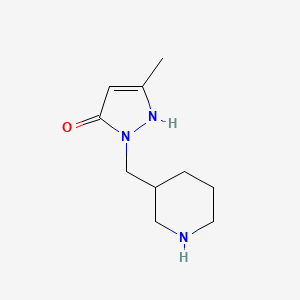
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
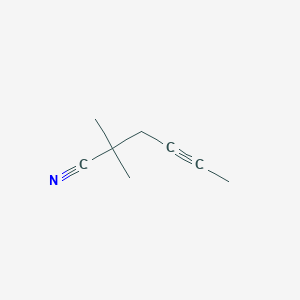
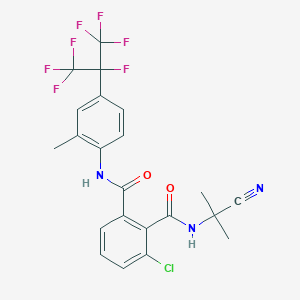
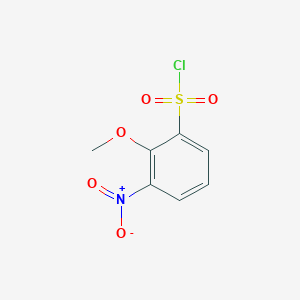
amine](/img/structure/B1471306.png)
